molecular formula C20H20FNO2 B2785722 N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide CAS No. 2034380-31-7

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide

Cat. No. B2785722
CAS RN: 2034380-31-7
M. Wt: 325.383
InChI Key: ZFZIGYFEWOFYLH-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide, also known as BF-2.8, is a chemical compound that belongs to the class of designer drugs. It is a synthetic cannabinoid that has been developed for research purposes only. BF-2.8 has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.8.

Mechanism of Action

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide acts as a potent agonist of CB1 receptors, which are primarily located in the brain and central nervous system. Activation of CB1 receptors by N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide leads to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity. This results in a range of physiological and behavioral effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to produce dose-dependent hypothermia, catalepsy, and antinociception. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has been shown to reduce locomotor activity and induce sedation in rats.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide is its high selectivity for CB1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, like all synthetic cannabinoids, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has certain limitations. It can be difficult to obtain pure and stable samples of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide. One potential area of investigation is its role in the treatment of neurological disorders, particularly epilepsy and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide on neuronal activity and neurotransmitter release. Finally, the development of more stable and selective analogs of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide involves the reaction of 2-fluorophenylpropan-2-amine with benzofuran-2-carboxylic acid chloride in the presence of a base. The resulting intermediate is then coupled with 3-(2-fluorophenyl)propanoic acid to obtain N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide. The purity of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit high affinity and selectivity for cannabinoid receptors, particularly CB1 receptors. This makes it a promising candidate for the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2/c1-14(12-17-13-16-7-3-5-9-19(16)24-17)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZIGYFEWOFYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamide

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